BenchChemオンラインストアへようこそ!

FK962

Somatostatin release Hippocampal slice Neuropharmacology

FK962 is the premier somatostatin release enhancer for neuroscience—not a generic AChEI or SR agonist. It uniquely boosts endogenous somatostatin release (67% at 100 nM) while reversing SR-induced Ca²⁺ channel inhibition, enabling dual-action hippocampal circuit dissection. Validated for: (1) whole-cell patch-clamp at 1–100 nM; (2) synergistic cognitive enhancement with donepezil (0.1–1.0 mg/kg i.p.); (3) GDNF-mediated retinal ganglion cell neuroprotection at 10 nM under hypoxia/reoxygenation. Requires ≥98% HPLC purity for artifact-free electrophysiology. Select FK962 for mechanistic studies inaccessible to donepezil, pasireotide, or lanreotide.

Molecular Formula C15H18FNO2
Molecular Weight 263.31 g/mol
CAS No. 283167-06-6
Cat. No. B2693539
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFK962
CAS283167-06-6
Molecular FormulaC15H18FNO2
Molecular Weight263.31 g/mol
Structural Identifiers
SMILESCC(=O)N1CCC(CC1)NC(=O)C2=CC=C(C=C2)F
InChIInChI=1S/C15H18FNO2/c1-10(18)11-4-8-14(9-5-11)17-15(19)12-2-6-13(16)7-3-12/h2-3,6-7,11,14H,4-5,8-9H2,1H3,(H,17,19)
InChIKeyPYMCWQVGVQEZNO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

FK962 (CAS 283167-06-6): A Somatostatin Release Enhancer with Cognitive-Enhancing and Neurotrophic Properties


FK962 (N-(1-acetylpiperidin-4-yl)-4-fluorobenzamide) is a small molecule somatostatin release enhancer developed as a derivative of FK960 with putative anti-dementia properties [1]. It acts by facilitating somatostatinergic nerve activity in hippocampal neurons and has demonstrated cognitive-enhancing effects in multiple rat models of memory impairment [2]. The compound has also shown neurotrophic activity including promotion of neurite elongation and retinal ganglion cell protection via glial cell line-derived neurotrophic factor (GDNF)-related mechanisms [3].

Why FK962 Cannot Be Substituted with Generic Somatostatin Modulators or Standard Acetylcholinesterase Inhibitors


Generic substitution among somatostatin-modulating compounds or with standard acetylcholinesterase inhibitors (AChEIs) is not scientifically valid for FK962. As a somatostatin release enhancer rather than a receptor agonist/antagonist, FK962 operates via a distinct pharmacological mechanism—enhancing endogenous somatostatin release rather than directly activating or blocking somatostatin receptors [1]. This functional class is sparsely populated with characterized compounds, and the parent compound FK960, while sharing the same mechanistic class, exhibited a different pharmacological profile and did not progress to the same preclinical validation breadth [2]. Furthermore, standard AChEIs such as donepezil act through cholinergic potentiation, whereas FK962 targets the somatostatinergic system—a mechanistically orthogonal pathway [3]. These fundamental differences in target engagement and downstream signaling preclude simple interchangeability and necessitate compound-specific selection based on quantitative evidence as detailed below.

Quantitative Differentiation Evidence for FK962 Procurement and Research Selection


In Vitro Somatostatin Release Enhancement: FK962 Potency Range vs. Baseline

FK962 significantly enhances high K+-evoked somatostatin release from rat hippocampal slices across a broad concentration range of 1 nM to 1 μM (10⁻⁹–10⁻⁶ M), with a measured 67% increase over baseline at 100 nM [1]. This establishes the functional concentration window for in vitro somatostatin modulation studies.

Somatostatin release Hippocampal slice Neuropharmacology

Ca²⁺ Channel Modulation: FK962 Reversal of Somatostatin-Induced Inhibition in Hippocampal Neurons

In single rat hippocampal neurons using whole-cell patch-clamp, FK962 significantly reduces somatostatin-induced inhibition of Ca²⁺ channels at concentrations of 1–100 nM (10⁻⁹–10⁻⁷ M) [1]. Co-treatment with 10 nM FK962 and somatostatin reverses somatostatin-induced inhibition of Ca²⁺ currents . This dual action—enhancing somatostatin release while simultaneously counteracting its inhibitory feedback on Ca²⁺ channels—represents a unique pharmacological profile among somatostatin modulators.

Calcium channel Patch-clamp Hippocampal neuron

In Vivo Synergistic Cognitive Enhancement: FK962 + Donepezil Combination vs. Monotherapy

In a reward-based touchscreen cognitive assay in rats, the combination of low-dose FK962 and donepezil demonstrated statistically significant synergistic improvement over either compound alone. FK962/donepezil combination showed an estimated treatment difference of +5.47 (95% CI: 2.19–8.75, p=0.002) compared to FK962 alone, and +4.01 (95% CI: 0.77–7.26, p=0.017) compared to donepezil alone [1]. Low doses of each compound administered separately produced minimal cognitive enhancement, whereas the combination yielded significantly greater effect [2].

Cognitive enhancement Synergy Alzheimer's disease Donepezil

Retinal Ganglion Cell Protection: FK962 Dose-Response vs. Exogenous GDNF

In a hypoxia/reoxygenation (H/R) model of retinal ganglion cell (RGC) injury, FK962 promoted RGC survival with a bell-shaped dose-response curve, achieving peak protective effect at 10⁻⁸ M (10 nM) [1]. The protective effect at this optimal concentration was equivalent to that achieved by 10⁻⁸ M exogenous GDNF [2]. This indicates that FK962 induces endogenous GDNF-mediated neuroprotection at efficacy comparable to direct GDNF application, without the delivery challenges associated with exogenous growth factor administration.

Retinal ganglion cell Neuroprotection GDNF Glaucoma

Clinical Development Status: Phase II Discontinuation and Implications for Research Use

FK962 progressed to a randomized, double-blind, placebo-controlled Phase II clinical trial (NCT00087724) evaluating five fixed dosage levels over 24 weeks in 510 subjects with mild to moderate Alzheimer's disease [1]. The trial was terminated following an interim analysis that did not indicate clear efficacy for the treatment of Alzheimer's disease as monotherapy [2]. Astellas Pharma discontinued development of FK962 for this indication in 2006 [3].

Clinical trial Alzheimer's disease Phase II Translational research

Vendor Purity Specification: Comparative HPLC Purity Across Major Suppliers

Commercial FK962 is available from multiple vendors with verified HPLC purity specifications. Selleck Chemicals offers FK962 at 99.94% purity (HPLC-verified) . MedChemExpress and TargetMol supply at 99.89% purity . Other vendors including AbMole (>99.0%), BOC Sciences (98%), and InvivoChem (≥98%) offer lower purity grades . This purity stratification enables researchers to select grade-appropriate material based on experimental requirements.

Purity HPLC Quality control Procurement

Validated Research Application Scenarios for FK962 Based on Quantitative Evidence


In Vitro Electrophysiological Studies of Somatostatinergic Modulation

FK962 is appropriate for whole-cell patch-clamp studies investigating somatostatin-mediated Ca²⁺ channel modulation in hippocampal neurons, with validated effective concentrations of 1–100 nM [1]. Researchers should use high-purity material (≥99.89% by HPLC) to minimize artifacts in sensitive electrophysiological recordings. The compound's dual action—enhancing somatostatin release while reversing somatostatin-induced Ca²⁺ channel inhibition—provides a unique experimental tool for dissecting feedback regulation in somatostatinergic circuits [2].

Preclinical Cognitive Combination Therapy Research

For studies investigating adjunctive or synergistic cognitive enhancement strategies, FK962 (0.1–1.0 mg/kg i.p.) combined with donepezil (1 mg/kg) provides a validated preclinical model with demonstrated synergistic efficacy over monotherapy [1]. This combination approach is suitable for research exploring mechanistically complementary therapeutic strategies targeting both cholinergic and somatostatinergic systems. Note that FK962 monotherapy produced minimal cognitive enhancement at these doses, reinforcing that its primary research value lies in combination paradigms [2].

Retinal and Corneal Neuroprotection Research

FK962 is validated for retinal ganglion cell neuroprotection studies at 10 nM (10⁻⁸ M) under hypoxia/reoxygenation conditions, where it induces GDNF-mediated protective effects equivalent to exogenous GDNF [1]. This application scenario is supported by peer-reviewed 2024 data and extends to corneal neurotrophic disorder research, where FK962-induced neurite elongation via GDNF has been demonstrated in primate trigeminal ganglion models [2]. Researchers in glaucoma and neurotrophic keratopathy fields may find FK962 a tractable small-molecule alternative to recombinant GDNF.

Somatostatinergic Signaling Pathway Investigation

As a characterized somatostatin release enhancer with a defined concentration-response relationship (significant enhancement at 1 nM–1 μM; 67% increase at 100 nM) [1], FK962 serves as a pharmacological tool for studying endogenous somatostatin signaling without direct receptor agonism or antagonism. This distinguishes it from somatostatin analogs (e.g., pasireotide, lanreotide) that act as direct receptor agonists, enabling researchers to probe the functional consequences of enhanced endogenous peptide release rather than exogenous receptor activation [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for FK962

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.